Fmoc-Pro-OH-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N, communément appelé Fmoc-Pro-OH-15N, est un dérivé de la L-proline où l'atome d'azote est isotopiquement marqué avec l'azote-15. Ce composé est largement utilisé dans la synthèse peptidique, en particulier dans la méthode de synthèse peptidique en phase solide (SPPS), en raison de sa stabilité et de sa facilité de déprotection dans des conditions douces .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N implique généralement la réaction de la L-proline-15N avec le chlorure de 9-fluorenylméthoxycarbonyle (Fmoc-Cl). La réaction est effectuée en présence d'une base comme le bicarbonate de sodium dans une solution aqueuse de dioxane . Les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement élevé et une pureté du produit.

Méthodes de production industrielle : La production industrielle de N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour gérer les réactifs et les solvants efficacement. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre la pureté isotopique et la pureté chimique souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe Fmoc peut être éliminé par des réactions catalysées par une base, généralement en utilisant de la pipéridine dans le diméthylformamide (DMF).

Réactions de protection et de déprotection : Le groupe Fmoc sert de groupe protecteur pour le groupe amino dans la synthèse peptidique.

Réactifs et conditions courantes :

Fmoc-Cl : Utilisé pour introduire le groupe Fmoc.

Pipéridine dans le DMF : Utilisé pour éliminer le groupe Fmoc.

Bicarbonate de sodium : Utilisé comme base dans la réaction de synthèse.

Principaux produits formés :

Fmoc-Pro-OH-15N : Le principal produit formé pendant la synthèse.

Dibenzofulvène : Un sous-produit formé pendant la déprotection du groupe Fmoc.

4. Applications de recherche scientifique

N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N a plusieurs applications de recherche scientifique :

Synthèse peptidique : Largement utilisé dans la synthèse de peptides en raison de sa stabilité et de sa facilité de déprotection.

Études de résonance magnétique nucléaire (RMN) : Le marqueur azote-15 le rend approprié pour les études RMN afin d'étudier les structures et la dynamique des peptides.

Marquage isotopique : Utilisé dans les études métaboliques et les expériences de traceurs pour suivre les atomes d'azote dans les systèmes biologiques.

5. Mécanisme d'action

Le principal mécanisme d'action du N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N est son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino de la L-proline pendant le processus de synthèse et est éliminé dans des conditions basiques pour révéler le groupe amino libre pour des réactions ultérieures . Le marqueur azote-15 permet des études RMN détaillées pour comprendre les interactions moléculaires et la dynamique des peptides .

Composés similaires :

N-(9-Fluorenylméthoxycarbonyl)-L-proline-13C5,15N : Un composé similaire où les atomes de carbone et d'azote sont tous deux marqués isotopiquement.

N-(9-Fluorenylméthoxycarbonyl)-L-isoleucine-15N : Un autre acide aminé protégé par Fmoc avec un marquage à l'azote-15.

N-(9-Fluorenylméthoxycarbonyl)-L-méthionine-15N : La méthionine protégée par Fmoc avec un marquage à l'azote-15.

Unicité : N-(9-Fluorenylméthoxycarbonyl)-L-proline-15N est unique en raison de son application spécifique dans la synthèse peptidique et de son marquage à l'azote-15, ce qui le rend très adapté aux études RMN. Sa stabilité et sa facilité de déprotection dans des conditions douces améliorent encore son utilité dans diverses applications de recherche .

Applications De Recherche Scientifique

N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N has several scientific research applications:

Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.

Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 label makes it suitable for NMR studies to investigate peptide structures and dynamics.

Isotope Labeling: Used in metabolic studies and tracer experiments to track nitrogen atoms in biological systems.

Mécanisme D'action

The primary mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-proline during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . The nitrogen-15 label allows for detailed NMR studies to understand the molecular interactions and dynamics of peptides .

Comparaison Avec Des Composés Similaires

N-(9-Fluorenylmethoxycarbonyl)-L-proline-13C5,15N: A similar compound where both carbon and nitrogen atoms are isotopically labeled.

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N: Another Fmoc-protected amino acid with nitrogen-15 labeling.

N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N: Fmoc-protected methionine with nitrogen-15 labeling.

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is unique due to its specific application in peptide synthesis and its nitrogen-15 labeling, which makes it highly suitable for NMR studies. Its stability and ease of removal under mild conditions further enhance its utility in various research applications .

Propriétés

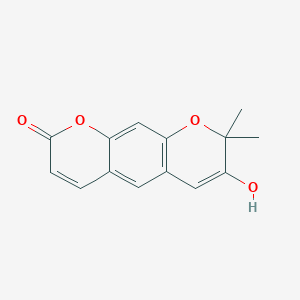

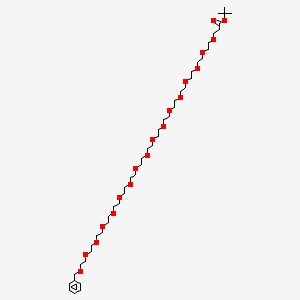

Formule moléculaire |

C20H19NO4 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1 |

Clé InChI |

ZPGDWQNBZYOZTI-STBUMTBBSA-N |

SMILES isomérique |

C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)

![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)